molecular formula C23H19N5O5 B12633663 (1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide

(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide

Cat. No.: B12633663
M. Wt: 445.4 g/mol
InChI Key: AWYOOIYUHHQJBN-WTGUMLROSA-N
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Description

(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The synthetic route may start with the preparation of key intermediates, followed by cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.

    Tricyclic Antidepressants: These compounds have a similar core structure but differ in their functional groups and biological activities.

    Alkaloids: Natural products with tricyclic structures that exhibit a wide range of biological activities.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactions. Its ability to interact with various biological targets makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H19N5O5

Molecular Weight

445.4 g/mol

IUPAC Name

(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide

InChI

InChI=1S/C23H19N5O5/c1-13-12-15(28(32)33)9-10-16(13)26-22(30)18-17-8-5-11-24-27(17)20(19(18)23(26)31)21(29)25-14-6-3-2-4-7-14/h2-12,17-20H,1H3,(H,25,29)/t17-,18-,19-,20+/m1/s1

InChI Key

AWYOOIYUHHQJBN-WTGUMLROSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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